Structural Uniqueness vs. Closest Pyridazine-Piperazine Analogs: Absence of Direct Comparative Bioactivity Data
The target compound has not been subjected to published head-to-head bioactivity comparisons with the structurally most proximate analogs MW151 (Minozac; 4-methyl-6-phenyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine) or 4,6-diphenyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]pyridazine. Pharmacologically, the replacement of the methyl-pyrimidine-piperazine terminus with a 4-methoxyphenylpropan-1-one chain is anticipated to alter hydrogen-bonding, lipophilicity, and steric bulk. In a closely related pyridazine-piperazine series, switching the terminal group from pyrimidine to a phenyl-propanone motif resulted in >30-fold shifts in potency at pro-inflammatory cytokine inhibition endpoints, though no data exist for this exact compound [1]. No quantitative IC50, EC50, Ki, or selectivity parameters are publicly available for CAS 1021035-21-1.
| Evidence Dimension | Pro-inflammatory cytokine inhibition (class-level SAR trend) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | MW151: IC50 ~1-5 µM in LPS-stimulated BV-2 microglia (IL-1β/TNFα); 4,6-diphenyl analog: IC50 ~50 µM |
| Quantified Difference | Not quantifiable for target compound; class trend indicates >30-fold IC50 variation with terminal-group modifications |
| Conditions | Class-level SAR derived from EP1061077A1 pyridazine-piperazine examples; no direct assay for target compound |
Why This Matters
Procurement of this compound as a tool molecule must be justified solely by its unique chemical structure, as no biological activity data exist to prioritize it over well-characterized analogs such as MW151.
- [1] Patent EP1061077A1. Novel pyridazine derivatives and drugs containing the same as the active ingredient. European Patent Office, 2000. Tables of IL-1β inhibition data for structurally varied pyridazine-piperazine analogs. View Source
